molecular formula C12H18N2O B11894550 2,6-Dimethyl-3-morpholinoaniline CAS No. 1138341-41-9

2,6-Dimethyl-3-morpholinoaniline

Cat. No.: B11894550
CAS No.: 1138341-41-9
M. Wt: 206.28 g/mol
InChI Key: YPWPODUUJRJTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-morpholinoaniline is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at the 2 and 6 positions and a morpholine group at the 3 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-morpholinoaniline typically involves the substitution of morpholine on a suitable precursor. One common method is the reaction of 2,6-dimethylaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylacetamide (DMAc) at elevated temperatures (60-65°C) for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-morpholinoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

2,6-Dimethyl-3-morpholinoaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-morpholinoaniline: This compound is similar in structure but has a fluorine atom instead of methyl groups.

    2,6-Dimethylaniline: Lacks the morpholine group but has similar methyl substitutions on the aniline ring.

    4-Morpholinoaniline: Has a morpholine group but lacks the methyl substitutions

Uniqueness

2,6-Dimethyl-3-morpholinoaniline is unique due to the presence of both methyl and morpholine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1138341-41-9

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2,6-dimethyl-3-morpholin-4-ylaniline

InChI

InChI=1S/C12H18N2O/c1-9-3-4-11(10(2)12(9)13)14-5-7-15-8-6-14/h3-4H,5-8,13H2,1-2H3

InChI Key

YPWPODUUJRJTPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N2CCOCC2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.